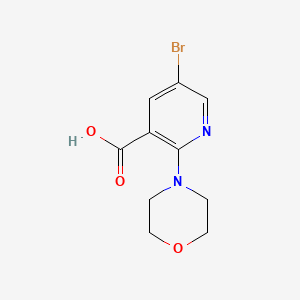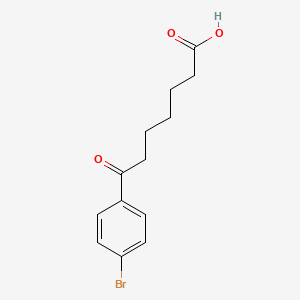
7-(4-Bromophenyl)-7-oxoheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-Bromophenyl)-7-oxoheptanoic acid is a compound that is not directly described in the provided papers. However, the papers do discuss related brominated aromatic compounds and their reactivity, which can provide insights into the chemical behavior of similar structures. For instance, the synthesis of a brominated quinoline derivative is detailed, indicating the reactivity of brominated aromatics in condensation reactions . Additionally, the reactivity of brominated tropone with aminophenols suggests potential for diverse chemical transformations . The esterase-mediated breakdown of bromoxynil octanoate by bacterial strains also highlights the biological relevance and potential biodegradation pathways for brominated aromatic compounds .
Synthesis Analysis
The synthesis of brominated aromatic compounds can involve various strategies, including condensation reactions. In the first paper, a brominated quinoline derivative is synthesized through the reaction of a brominated propenone with a cyclohexanedione in DMF . This suggests that similar methods could potentially be applied to synthesize 7-(4-Bromophenyl)-7-oxoheptanoic acid, using appropriate starting materials and reaction conditions tailored to the desired functional groups.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be complex, as demonstrated by the X-ray crystallography analysis of the synthesized quinoline derivative . The six-membered ring in this compound adopts a half-chair conformation, and there are significant dihedral angles between the phenyl rings. This level of structural detail is crucial for understanding the physical properties and reactivity of such molecules. Although the exact structure of 7-(4-Bromophenyl)-7-oxoheptanoic acid is not provided, it can be inferred that its bromophenyl group would impart similar conformational and electronic characteristics.
Chemical Reactions Analysis
The papers indicate that brominated aromatics can undergo a variety of chemical reactions. For example, the reaction of brominated tropone with o-aminophenol leads to multiple products, demonstrating the potential for nucleophilic substitution and ring formation . This suggests that 7-(4-Bromophenyl)-7-oxoheptanoic acid could also participate in such reactions, potentially leading to the formation of heterocyclic structures or other derivatives through interactions with nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be influenced by their molecular structure. The crystallographic data provided for the quinoline derivative indicates a dense crystalline structure with specific conformational attributes . The esterase-mediated transformation of bromoxynil octanoate to bromoxynil shows that the length of the aliphatic chain affects enzyme activity, which could be relevant for understanding the physical properties of 7-(4-Bromophenyl)-7-oxoheptanoic acid, such as solubility and reactivity . The optimal conditions for the esterase's activity also provide a clue about the stability of brominated compounds under various environmental conditions.
Safety and Hazards
properties
IUPAC Name |
7-(4-bromophenyl)-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c14-11-8-6-10(7-9-11)12(15)4-2-1-3-5-13(16)17/h6-9H,1-5H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMPDMUBLXIWNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645257 |
Source


|
| Record name | 7-(4-Bromophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Bromophenyl)-7-oxoheptanoic acid | |
CAS RN |
898787-83-2 |
Source


|
| Record name | 7-(4-Bromophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

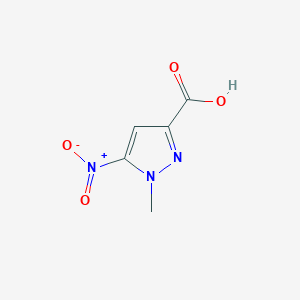
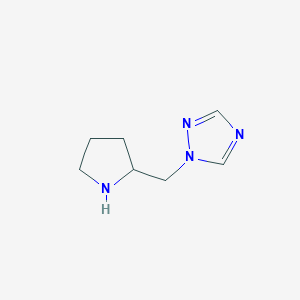
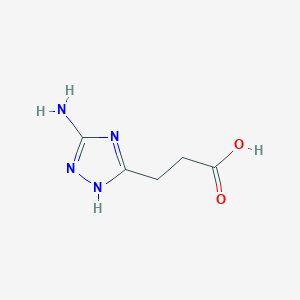
![5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1293143.png)
![2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B1293144.png)
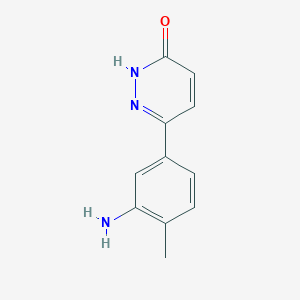
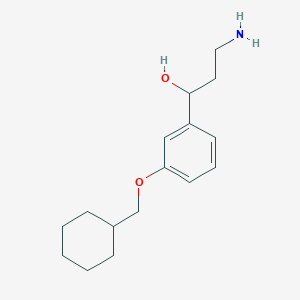

![2,4,5-Trimethylthieno[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B1293153.png)
![3-[4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1293154.png)
![2-{4-[(Dimethylamino)methyl]phenyl}benzonitrile](/img/structure/B1293156.png)
![3-[1-(4-methylbenzenesulfonyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]propyl 4-methylbenzene-1-sulfonate](/img/structure/B1293159.png)

